molecular formula C9H8N2 B160924 8-Aminoquinoline CAS No. 578-66-5

8-Aminoquinoline

Cat. No. B160924
CAS RN: 578-66-5
M. Wt: 144.17 g/mol
InChI Key: WREVVZMUNPAPOV-UHFFFAOYSA-N
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Patent
US09006257B2

Procedure details

To a solution of 4-chloro-8-nitroquinoline (Intermediate-11, step-2, 150 mg, 0.71 mmol) in EtOAc (3 mL) was added 10% Pd on C (75 mg) and the suspension was hydrogenated in a Parr apparatus for 4 h at 20 psi. Then the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by column chromatography using 10% EtOAc in CHCl3 to afford 50 mg of the title product. 1H NMR (300 MHz, DMSO d6): δ 8.71 (d, 1H), 8.17 (d, J=8.4 Hz, 1H), 7.47-7.43 (m, 1H), 7.28 (t, J=7.8 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 6.86 (d, J=7.2 Hz, 1H), 5.90 (s, 2H).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1>CCOC(C)=O.[Pd]>[N:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][C:7]=2[NH2:12])[CH:2]=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CC=CC2=CC=CC(=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.